molecular formula C10H9ClN4O B11939101 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2h)-one

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2h)-one

Cat. No.: B11939101
M. Wt: 236.66 g/mol
InChI Key: YJGWAOVXINFGCE-UHFFFAOYSA-N
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Description

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a chloro group at the 4-position and a pyridin-3-ylmethylamino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Amination: The pyridin-3-ylmethylamino group can be introduced through nucleophilic substitution reactions, where the pyridazinone is reacted with pyridin-3-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazinone core.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced forms of the pyridazinone core or the amino group.

Scientific Research Applications

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-aminopyridazin-3(2H)-one: Similar structure but lacks the pyridin-3-ylmethyl group.

    5-((Pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one: Similar structure but lacks the chloro group.

Uniqueness

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is unique due to the presence of both the chloro and pyridin-3-ylmethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

5-chloro-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C10H9ClN4O/c11-9-8(6-14-15-10(9)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,13,15,16)

InChI Key

YJGWAOVXINFGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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